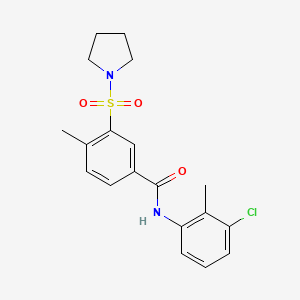![molecular formula C17H16N2S2 B4852693 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4852693.png)
5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine
Vue d'ensemble
Description
5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine, also known as DPTP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPTP belongs to the class of thieno[2,3-d]pyrimidine derivatives and has been found to possess a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine is not fully understood. However, studies have suggested that 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase enzymes. 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has also been found to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has been found to have several biochemical and physiological effects. Studies have shown that 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine can induce oxidative stress in cancer cells, leading to their death. 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In addition, 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has been shown to increase the levels of intracellular reactive oxygen species (ROS), which can lead to the activation of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine is also soluble in organic solvents, making it easy to handle in the lab. However, one limitation of 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine is its low water solubility, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the research on 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine. One potential application of 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine is in the development of novel anticancer drugs. Further studies are needed to determine the optimal dosage and administration route of 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine for maximum efficacy. In addition, the mechanism of action of 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine needs to be further elucidated to fully understand its potential therapeutic applications. Studies are also needed to determine the safety and toxicity of 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine in vivo. Finally, the development of novel 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine derivatives with improved pharmacological properties is an area of future research.
Applications De Recherche Scientifique
5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has also been shown to possess antimicrobial activity against various bacterial and fungal strains. In addition, 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
5,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]sulfanylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S2/c1-12-13(2)21-17-15(12)16(18-11-19-17)20-10-6-9-14-7-4-3-5-8-14/h3-9,11H,10H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISHOHRSHQPKMO-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=NC=N2)SC/C=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4852618.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4852649.png)
![8-ethoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B4852655.png)

![2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)nicotinonitrile](/img/structure/B4852665.png)

![2-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4852684.png)

![methyl 3-[2-(sec-butylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852697.png)
![N-(3-{[(4-phenoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B4852698.png)

![3-(4-chlorophenyl)-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4852701.png)
![N,N-dibenzyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4852705.png)